Difetalona

Descripción general

Descripción

Difetialona es un rodenticida anticoagulante de segunda generación utilizado principalmente para el control de plagas. Es altamente eficaz contra los roedores, incluidos aquellos resistentes a los anticoagulantes de primera generación. Difetialona funciona inhibiendo el ciclo de la vitamina K, lo que lleva al agotamiento de los factores esenciales de coagulación sanguínea, causando finalmente hemorragia interna en las plagas objetivo .

Aplicaciones Científicas De Investigación

Difetialona tiene varias aplicaciones de investigación científica en diversos campos:

Química: Utilizada como compuesto modelo para estudiar los mecanismos de los rodenticidas anticoagulantes y sus interacciones con los sistemas biológicos.

Biología: Empleada en la investigación sobre el comportamiento de los roedores y el control de poblaciones, así como en estudios sobre los mecanismos de resistencia en los roedores.

Medicina: Investigada por su posible uso en el desarrollo de nuevas terapias anticoagulantes para uso humano, aunque su alta toxicidad limita su aplicación directa.

Industria: Utilizada en productos de control de plagas para ambientes agrícolas y urbanos, ayudando a gestionar las poblaciones de roedores y a prevenir daños en los cultivos

Mecanismo De Acción

Difetialona ejerce sus efectos inhibiendo la enzima reductasa de la vitamina K1-epóxido en el hígado. Esta inhibición lleva a un agotamiento gradual de la vitamina K y, en consecuencia, a los factores de coagulación dependientes de la vitamina K II, VII, IX y X. La reducción de estos factores de coagulación da como resultado un aumento del tiempo de coagulación sanguínea, causando eventualmente la falla del mecanismo de coagulación y conduciendo a la hemorragia interna en las plagas objetivo .

Compuestos similares:

- Brodifacoum

- Difenacoum

- Bromadiolone

- Flocoumafen

Comparación: Difetialona es única entre los rodenticidas anticoagulantes de segunda generación debido a su alta potencia y larga vida media. En comparación con brodifacoum y difenacoum, difetialona tiene una acción más prolongada, lo que la hace eficaz contra las poblaciones de roedores resistentes. Sus isómeros estereoisómeros también exhiben diferentes propiedades farmacocinéticas, lo que permite la optimización de las formulaciones de cebo para equilibrar la eficacia y la ecotoxicidad .

La estructura química única de difetialona, caracterizada por tres anillos de benceno, contribuye a su alta solubilidad en grasa y su acción prolongada en los sistemas biológicos. Esto la convierte en una herramienta valiosa en el control de roedores, particularmente en áreas donde se ha desarrollado resistencia a otros anticoagulantes .

Análisis Bioquímico

Biochemical Properties

Difethialone has four stereoisomers, each of which has a specific inhibition potency and pharmacokinetic . All stereoisomers are highly efficient at inhibiting the anticoagulant target enzyme VKORC1 . The initial half-lives of these stereoisomers range from 6 to 69.3 hours .

Cellular Effects

Difethialone’s primary cellular effect is the inhibition of VKORC1, an enzyme crucial for the synthesis of clotting factors in the liver . This inhibition disrupts the coagulation cascade, leading to uncontrolled bleeding and eventual death in rodents .

Molecular Mechanism

The molecular mechanism of Difethialone involves the inhibition of VKORC1 . VKORC1 is responsible for reducing vitamin K epoxide to its active form, which is a necessary cofactor for the synthesis of several clotting factors . By inhibiting VKORC1, Difethialone prevents the activation of vitamin K and disrupts the coagulation cascade .

Temporal Effects in Laboratory Settings

The effects of Difethialone over time in laboratory settings are primarily observed through the half-lives of its stereoisomers . These half-lives range from 6 to 69.3 hours, indicating that Difethialone is relatively persistent in the body .

Dosage Effects in Animal Models

The effects of Difethialone in animal models vary with dosage . At a dosage of 3.4 mg/kg in rats and 3 mg/kg in mice, the most persistent stereoisomer (E3-cis) is common to both species and sexes . The pharmacokinetics of the other stereoisomers show marked differences between sexes and species .

Metabolic Pathways

It is known that Difethialone acts as an anticoagulant by inhibiting VKORC1 , which plays a crucial role in the vitamin K cycle, a metabolic pathway involved in blood clotting .

Transport and Distribution

Due to its lipophilic nature, it is likely that Difethialone can easily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely that Difethialone interacts with VKORC1 in the endoplasmic reticulum, where the enzyme is located .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de difetialona implica varios pasos clave, incluyendo la acilación de Friedel-Crafts, la ciclación de anillo intramolecular y las reacciones de condensación. El material de partida, cloruro de fenilacetilo, se somete a estas reacciones en presencia de ácidos de Brønsted-Lowry para formar el producto final .

Métodos de producción industrial: La producción industrial de difetialona sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. La producción se realiza normalmente en instalaciones especializadas equipadas con herramientas analíticas avanzadas para monitorizar el progreso de la reacción y la pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: Difetialona se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y degradación en los sistemas biológicos.

Reactivos y condiciones comunes:

Oxidación: Difetialona se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: La reducción de difetialona se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución que involucran difetialona suelen ocurrir en condiciones básicas con nucleófilos como iones hidróxido o aminas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados y desalquilados, que a menudo son menos tóxicos que el compuesto original .

Comparación Con Compuestos Similares

- Brodifacoum

- Difenacoum

- Bromadiolone

- Flocoumafen

Comparison: Difethialone is unique among second-generation anticoagulant rodenticides due to its high potency and long half-life. Compared to brodifacoum and difenacoum, difethialone has a more prolonged action, making it effective against resistant rodent populations. Its stereoisomers also exhibit different pharmacokinetic properties, allowing for the optimization of bait formulations to balance efficacy and ecotoxicity .

Difethialone’s unique chemical structure, characterized by three benzene rings, contributes to its high fat solubility and prolonged action in biological systems. This makes it a valuable tool in rodent control, particularly in areas where resistance to other anticoagulants has developed .

Actividad Biológica

Difethialone is a second-generation anticoagulant rodenticide (SGAR) that has gained attention due to its potent biological activity against rodent populations. This article provides a detailed overview of the biological activity of difethialone, including its pharmacokinetics, mechanism of action, and effects on non-target species, supported by data tables and relevant case studies.

Difethialone functions primarily as an anticoagulant by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1) enzyme, which is crucial for the regeneration of vitamin K. This inhibition disrupts the synthesis of vitamin K-dependent clotting factors, leading to hemorrhagic conditions in rodents. The potency of difethialone is attributed to its stereoisomers, each exhibiting varying degrees of inhibition.

Inhibition Potency

A comparative study assessed the inhibition constants (Ki) for four stereoisomers of difethialone on rat liver microsomes expressing VKORC1. The results are summarized in Table 1.

| Stereoisomer | Ki (nM) | Initial Half-life (h) | Area Under Curve (h x µg/g liver) |

|---|---|---|---|

| E1-trans | 22.37 | 69.3 | 458.1 |

| E2-cis | 51.98 | 25.4 | 226.9 |

| E3-cis | 40.00 | 82.3 | Not reported |

| E4-trans | 30.00 | 6.0 | 54.5 |

The Ki values range from approximately 22 to 52 nM, demonstrating that difethialone is significantly more potent than warfarin, which has a Ki value of around 500 nM .

Pharmacokinetics

The pharmacokinetic profile of difethialone indicates significant variability among its stereoisomers. Key parameters such as elimination coefficients and half-lives were determined through animal studies, showing that the E4-trans stereoisomer has a notably short half-life compared to others, which may influence its effectiveness in field applications .

Toxicity Studies

Difethialone's toxicity has been extensively studied in various non-target species, raising concerns about secondary poisoning risks. A notable study assessed the dietary toxicity of difethialone in black-billed magpies and European ferrets:

- Magpies : Acute exposure led to mortality at concentrations as low as 8.14 mg/kg diet, with symptoms including lethargy and hemorrhaging observed within days .

- Ferrets : Similar studies indicated that ferrets exhibited signs of toxicity at lower doses compared to traditional test species like rats .

The results highlight the potential risks associated with difethialone use in environments where non-target wildlife may be exposed.

Case Studies

Several case studies have documented instances of secondary poisoning due to difethialone:

- A study involving raptors demonstrated that sublethal exposure resulted in prolonged clotting times and reduced hematocrit levels, indicating significant impairment of hemostatic function .

- Another investigation into the effects on screech owls revealed that even low doses could lead to coagulopathy, with recovery occurring rapidly after cessation of exposure .

These findings underscore the importance of careful management and monitoring when using difethialone in rodent control programs.

Propiedades

IUPAC Name |

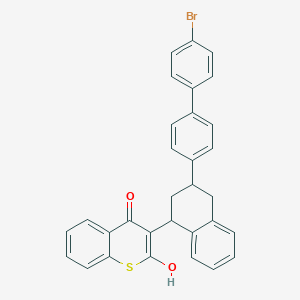

3-[3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxythiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23BrO2S/c32-24-15-13-20(14-16-24)19-9-11-21(12-10-19)23-17-22-5-1-2-6-25(22)27(18-23)29-30(33)26-7-3-4-8-28(26)35-31(29)34/h1-16,23,27,34H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVAQRUUFVBBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(SC4=CC=CC=C4C3=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032374 | |

| Record name | Difethialone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [HSDB] | |

| Record name | Difethialone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in ethanol 0.7, methanol 0.47, hexane 0.2, chloroform 40.8, dimethylformamide 332.7, acetone 4.3 (g/l at 25 °C), In water, 0.39 g/l @ 25 °C | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3614 g/cu cm @ 25 °C | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000055 [mmHg], 0.074 mPa at 25 °C= 5.55X10-7 mm Hg @ 25 °C | |

| Record name | Difethialone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, slightly yellowish powder | |

CAS No. |

104653-34-1 | |

| Record name | Difethialone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difethialone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzothiopyran-2-one, 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

233-236 °C | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.